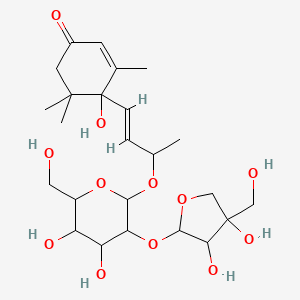
Potassium 4-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potassium salt of 4-hydroxybut-2-enoic acid and is commonly employed as a preservative in food, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxybut-2-enoate can be synthesized through the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water. The reaction mixture is stirred at 100°C for 2 hours, then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the compound .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing 4-hydroxybut-2-enoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the solid potassium salt .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in studies related to microbial inhibition and preservation of biological samples.
Medicine: Investigated for its potential antimicrobial properties and use in pharmaceutical formulations.
Industry: Widely used as a preservative in food, cosmetics, and personal care products
Mechanism of Action
Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and bacteria. It disrupts the cell membrane integrity and interferes with the metabolic processes of microorganisms, leading to their death. The compound targets the cell membrane and metabolic pathways involved in energy production and nutrient transport .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-hydroxybut-2-enoate: Similar in structure but with sodium as the counterion.
Calcium 4-hydroxybut-2-enoate: Similar in structure but with calcium as the counterion.
4-Hydroxybut-2-enoic acid: The parent acid form without the potassium ion.
Uniqueness
Potassium 4-hydroxybut-2-enoate is unique due to its high solubility in water and its effectiveness as a preservative at low concentrations. It is preferred over other salts due to its stability and ease of handling in various applications.
Properties
Molecular Formula |
C4H5KO3 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
potassium;(E)-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
InChI Key |
VBFBNWBLZDDJAF-TYYBGVCCSA-M |
Isomeric SMILES |
C(/C=C/C(=O)[O-])O.[K+] |
Canonical SMILES |
C(C=CC(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


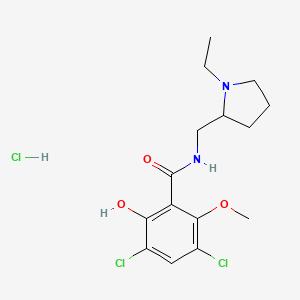


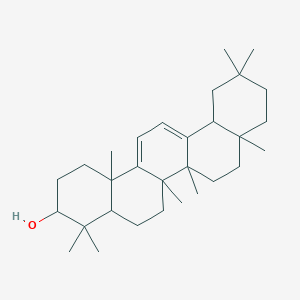
![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)


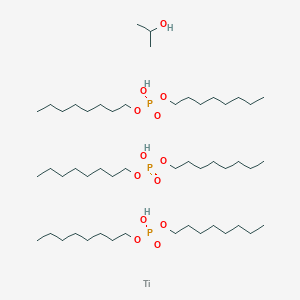
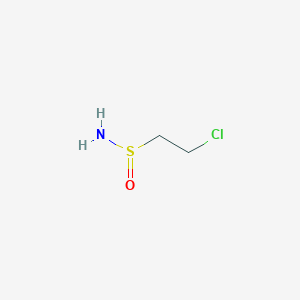
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)
